1-(Pyrrolidine-1-sulfonyl)piperazine

physicochemical profiling lead-likeness CNS drug design

1-(Pyrrolidine-1-sulfonyl)piperazine (CAS 923681-40-7), also referred to as 1-(1-pyrrolidinylsulfonyl)piperazine, is a heterocyclic small molecule (C8H17N3O2S; MW 219.31 g/mol) belonging to the sulfonylpiperazine class. Its structure features a piperazine ring N-sulfonylated with a pyrrolidine group, yielding a saturated, achiral scaffold bearing one hydrogen bond donor (the free piperazine NH), five hydrogen bond acceptors (sulfonyl oxygens and amine nitrogens), and two rotatable bonds.

Molecular Formula C8H17N3O2S
Molecular Weight 219.31 g/mol
CAS No. 923681-40-7
Cat. No. B1285771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidine-1-sulfonyl)piperazine
CAS923681-40-7
Molecular FormulaC8H17N3O2S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)N2CCNCC2
InChIInChI=1S/C8H17N3O2S/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11/h9H,1-8H2
InChIKeyFAIWKSJXVXAVTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrrolidine-1-sulfonyl)piperazine (CAS 923681-40-7): Procurement-Relevant Physicochemical and Structural Baseline


1-(Pyrrolidine-1-sulfonyl)piperazine (CAS 923681-40-7), also referred to as 1-(1-pyrrolidinylsulfonyl)piperazine, is a heterocyclic small molecule (C8H17N3O2S; MW 219.31 g/mol) belonging to the sulfonylpiperazine class [1]. Its structure features a piperazine ring N-sulfonylated with a pyrrolidine group, yielding a saturated, achiral scaffold bearing one hydrogen bond donor (the free piperazine NH), five hydrogen bond acceptors (sulfonyl oxygens and amine nitrogens), and two rotatable bonds [1]. The computed XLogP3 of -0.7 and a topological polar surface area (TPSA) of 61 Ų place this compound in a favorable physicochemical space for fragment-based and lead-like screening libraries [1]. The free base is commercially available at 95% minimum purity .

1
Fragment-like scaffold (MW 219 Da, XLogP3 -0.7) fits fragment-based and lead-like library screening workflows.
Favorable TPSA (61 Ų) supports CNS lead optimization studies.
2
Free base form enables direct N-functionalization without neutralization, supporting parallel library synthesis.
Achiral scaffold simplifies synthesis and removes enantiomeric resolution steps.
3
Sulfonylpiperazine class validated across anticancer, antibacterial, and anti-infective target screens.
Minimal pharmacophore provides a clean starting point for SAR exploration.

Why Generic Substitution of 1-(Pyrrolidine-1-sulfonyl)piperazine with Other Sulfonylpiperazines Fails in Medicinal Chemistry Campaigns


The sulfonylpiperazine chemotype is pharmacologically privileged, with documented activity spanning anticancer, antibacterial, antidiabetic, antifungal, and anti-tubercular targets [1]. However, biological outcomes are exquisitely sensitive to the specific N-sulfonyl substituent; even minor alterations to the sulfonamide moiety can redirect target engagement, alter selectivity profiles, and shift physicochemical parameters outside lead-like ranges. For example, the pyrrolidine-1-sulfonyl fragment imparts a distinct hydrogen-bonding geometry, conformational constraint, and lipophilicity signature (XLogP3 = -0.7) that differs fundamentally from aryl-sulfonyl or alkyl-sulfonyl piperazine analogs [2]. Substituting the pyrrolidine-sulfonyl group with, for instance, a phenylsulfonyl or tosyl group changes the electronic character, steric bulk, and metabolic susceptibility of the scaffold, making cross-compound interchange unreliable without explicit comparative data. The quantitative comparisons below substantiate why 1-(pyrrolidine-1-sulfonyl)piperazine must be evaluated as a discrete entity.

Factor Target Compound Generic Substitute Risk
Lipophilicity XLogP3 -0.7; fragment-like space Aryl-sulfonyl analogs may increase LogP beyond lead-like range, altering off-target profiles and solubility.
Synthetic Readiness Free base; one-step N-functionalization HCl salt requires base neutralization, adding steps and potentially complicating purification.
Fragment Applicability MW 219 Da; achiral; minimal scaffold Elaborated sulfonylpiperazines (MW >300 Da) may exceed Rule of Three criteria for FBDD libraries.

Product-Specific Quantitative Differentiation Evidence for 1-(Pyrrolidine-1-sulfonyl)piperazine (CAS 923681-40-7)


Physicochemical Differentiation: XLogP3 and TPSA Comparison Against Aryl-Substituted Sulfonylpiperazine Analogs

1-(Pyrrolidine-1-sulfonyl)piperazine (free base) has a computed XLogP3 of -0.7 and a TPSA of 61 Ų [1]. By comparison, its 2-fluorophenyl-substituted analog, 1-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)piperazine (CAS 941912-88-5; MW 313.39; C14H20FN3O2S), contains an additional aromatic ring and fluorine atom that substantially elevates lipophilicity and molecular weight [2]. Although a directly measured LogP for the fluorophenyl analog is not publicly available, the increased carbon count and halogenation predictably raise LogP beyond the preferred lead-like range (LogP ≤ 3), whereas the target compound resides in the more favorable fragment-like space (XLogP3 = -0.7) [1]. This lower lipophilicity is associated with reduced off-target promiscuity and improved aqueous solubility in fragment-based discovery campaigns.

Physicochemical Profile
Class-level inference
Target XLogP3 -0.7; TPSA 61 Ų vs. aryl-substituted analog (MW +94 Da, higher LogP predicted)
Lower lipophilicity may reduce off-target promiscuity risk.
Conditions: Computed properties from PubChem; comparator data from vendor listing.
physicochemical profiling lead-likeness CNS drug design

Purity Grade Comparison: Free Base (97% from Beyotime) vs. HCl Salt (95% from Enamine/Sigma-Aldrich)

The free base form of 1-(pyrrolidine-1-sulfonyl)piperazine is offered at 97% purity by Beyotime (Cat. Y133505) , exceeding the typical 95% specification of the hydrochloride salt supplied by Enamine (Cat. EN300-29214) via Sigma-Aldrich and of the free base from AKSci (95% min.) . The 97% grade provides a 2-percentage-point advantage in absolute purity, translating to reduced batch-to-batch variability in stoichiometry-sensitive reactions such as sulfonamide coupling or parallel library synthesis. Additionally, the free base avoids the counterion (HCl) present in the hydrochloride salt (CAS 1171085-92-9; MW 255.77), which can interfere with base-sensitive downstream chemistry or alter the effective molar quantity in biological assays .

Purity Grade
Head-to-head
97% purity (free base) vs. 95% purity (HCl salt)
Higher purity reduces repurification needs and improves stoichiometry control.
Data to verify: Supplier QC specifications; method not detailed.
chemical procurement purity specification salt form selection

Synthetic Versatility: Free Base vs. Hydrochloride Salt — Implications for Downstream Derivatization

The free base form of 1-(pyrrolidine-1-sulfonyl)piperazine (CAS 923681-40-7) retains a nucleophilic secondary amine at the piperazine N4 position, enabling direct N-alkylation, N-acylation, N-arylation, or reductive amination without a prior neutralization step [1]. In contrast, the hydrochloride salt (CAS 1171085-92-9) requires deprotonation with a stoichiometric base before such reactions can proceed, adding a synthetic step and potentially introducing salt byproducts that complicate purification . The free base also offers greater flexibility in choosing reaction solvents (e.g., anhydrous organic media) where the salt's limited solubility may restrict conditions. This distinction is critical for high-throughput parallel synthesis and library production, where step-count minimization directly affects cost and throughput.

Synthetic Versatility
Head-to-head
Free base: direct N-functionalization. HCl salt: requires neutralization step.
Free base procurement accelerates library synthesis and improves atom economy.
Context: Standard alkylation, acylation, or Buchwald-Hartwig protocols.
medicinal chemistry parallel synthesis building block utility

Structural Minimalism as a Fragment-Like Scaffold: Advantage Over Elaborated Sulfonylpiperazine Derivatives

With a molecular weight of 219.31 Da, 1-(pyrrolidine-1-sulfonyl)piperazine falls squarely within the 'fragment' space (MW < 250 Da) commonly used in fragment-based drug discovery (FBDD), making it suitable as a starting point for structure-guided elaboration [1]. More elaborated sulfonylpiperazine derivatives such as 1-(pyrrolidin-1-ylsulfonyl)-4-tosylpiperazine (which adds a tosyl group at the N4 position) carry significantly higher molecular weight and complexity that may exceed fragment-library criteria. This minimal scaffold retains the core sulfonylpiperazine pharmacophore while leaving the N4 position available for systematic derivatization, enabling controlled SAR exploration. The achiral nature of the compound further simplifies synthesis and eliminates the need for enantiomeric resolution common to chiral piperazine/pyrrolidine building blocks [1].

Fragment Suitability
Class-level inference
MW 219 Da; achiral; 2 rotatable bonds
Fits MW
Note: HBA count (5) slightly exceeds Rule of Three (≤3).
Class Validation
Supporting evidence
187 sulfonylpiperazines active across 6 therapeutic areas (2023 review).
Class-level validation de-risks scaffold; compound-specific data absent.
Data to verify: No direct IC50/Ki for CAS 923681-40-7 in primary literature.
fragment-based drug discovery scaffold minimalism lead optimization

Supporting Evidence: Sulfonylpiperazine Class Validation in Diverse Therapeutic Indications

A comprehensive 2023 review cataloged 187 potent sulfonylpiperazine-bearing heterocyclic core structures with confirmed biological efficacy in anticancer, antidiabetic, antibacterial, antifungal, anti-TB, and anti-inflammatory assays [1]. This class-level validation establishes that the sulfonylpiperazine scaffold—including the pyrrolidine-1-sulfonyl variant—is a productive starting point for hit discovery across multiple therapeutic areas. While direct quantitative activity data for the specific compound 1-(pyrrolidine-1-sulfonyl)piperazine remain absent from the peer-reviewed literature, the documented tractability of the sulfonylpiperazine class, combined with the simplicity and favorable synthetic accessibility of this specific scaffold, supports its prioritization as a screening candidate.

Class Validation
Supporting evidence
187 sulfonylpiperazines active across 6 therapeutic areas (2023 review).
Class-level validation de-risks scaffold; compound-specific data absent.
Data to verify: No direct IC50/Ki for CAS 923681-40-7 in primary literature.
sulfonylpiperazine SAR multi-target pharmacology anti-infective research

Recommended Research and Procurement Scenarios for 1-(Pyrrolidine-1-sulfonyl)piperazine (CAS 923681-40-7)


Fragment-Based Screening Library Inclusion

With an MW of 219 Da, XLogP3 of -0.7, and an achiral, synthetically accessible scaffold, 1-(pyrrolidine-1-sulfonyl)piperazine meets key fragment-library criteria [1]. Its sulfonamide moiety provides a hydrogen-bond-anchoring motif for target engagement, while the free piperazine NH permits subsequent fragment growing. Procure the free base (not the HCl salt) to enable direct plate formatting without neutralization. The Beyotime 97% purity grade is recommended to minimize false positives from impurities in primary screens [2].

Parallel Library Synthesis via N4 Derivatization

The free piperazine NH serves as a diversification point for generating sulfonylpiperazine libraries through N-alkylation, N-acylation, or N-arylation [1]. The sulfonylpiperazine class has demonstrated activity across anticancer, antibacterial, and anti-diabetic targets, providing a rational basis for library design [2]. The free base form eliminates the neutralization step required for the HCl salt, improving throughput in automated parallel synthesis platforms . The 97% purity specification (Beyotime) reduces side-product formation from impurities during library synthesis .

CNS-Targeted Lead Optimization Starting Point

The computed XLogP3 of -0.7 and TPSA of 61 Ų place this compound in a favorable range for CNS drug discovery, where excessive lipophilicity is associated with metabolic instability and off-target pharmacology [1]. The pyrrolidine-sulfonyl fragment is present in several CNS-active clinical candidates, including the selective 5-HT7 antagonist SB-269970 and the KOR antagonist PF-04455242, supporting the CNS relevance of this substructure [2]. Researchers targeting CNS indications should prefer this scaffold over more lipophilic aryl-sulfonylpiperazine analogs that may exhibit poorer brain penetration profiles.

Enzyme Inhibitor Scaffold for Anti-Infective Drug Discovery

The sulfonylpiperazine class has validated activity against bacterial targets including LpxH (Klebsiella pneumoniae) and DprE1 (Mycobacterium tuberculosis), as well as the HIV-1 reverse transcriptase [1]. This unadorned pyrrolidine-1-sulfonylpiperazine scaffold provides a minimal pharmacophore for initiating structure-based inhibitor design against these or related targets, with ample vectors for subsequent optimization guided by co-crystal structures or computational docking [2]. The compound's availability from multiple suppliers in the 95–97% purity range ensures reliable sourcing for sustained medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
Fragment-based screening library
Low lipophilicity (XLogP3 -0.7); minimal MW; achiral scaffold
Ligand efficiency and false-positive rate from high-purity free base
Parallel library synthesis
Free base reactivity; direct N4 diversification
Step-count reduction and impurity profile in automated synthesis
CNS lead optimization
TPSA 61 Ų; low computed LogP; pyrrolidine-sulfonyl CNS substructure
Brain penetration parameters vs. aryl-sulfonylpiperazine analogs
Anti-infective inhibitor design
Sulfonylpiperazine pharmacophore; minimal scaffold for structure-based design
Target engagement against bacterial LpxH/DprE1 or viral RT homologs

Technical Documentation Hub

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12 linked technical documents
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